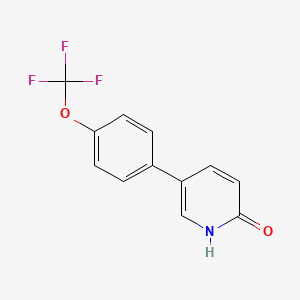

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine

Description

Properties

IUPAC Name |

5-[4-(trifluoromethoxy)phenyl]-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-4-1-8(2-5-10)9-3-6-11(17)16-7-9/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKYZTGQYWXPSMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC(=O)C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683147 | |

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111109-18-2 | |

| Record name | 5-[4-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

One common method involves the reaction of 2-chloro-5-(4-trifluoromethoxyphenyl)pyridine with a base to introduce the hydroxy group . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis Techniques

The synthesis of this compound typically involves:

- Chlorination and Fluorination : Utilizing starting materials like 3-picoline, chlorination followed by fluorination can yield various trifluoromethylpyridine derivatives .

- Cyclo-condensation Reactions : These reactions are employed to create complex structures that include the trifluoromethyl group, enhancing the compound's efficacy in biological applications .

Applications in Agrochemicals

One of the most significant applications of 2-hydroxy-5-(4-trifluoromethoxyphenyl)pyridine is in the agrochemical sector. It serves as a key intermediate in the development of herbicides and fungicides.

Herbicides

- Fluazifop-butyl : This herbicide, which targets grass species in various crops, has been linked to the use of trifluoromethylpyridine derivatives. The high herbicidal activity demonstrated by these compounds makes them invaluable in agricultural practices aimed at weed control .

Fungicides

- Fluazinam : Another notable application is in the synthesis of fluazinam, a potent fungicide derived from trifluoromethylpyridine structures. Its mechanism involves disrupting cellular respiration in fungi, showcasing the compound's effectiveness against plant pathogens .

Pharmaceutical Applications

The pharmaceutical industry has also recognized the potential of this compound derivatives.

Drug Development

- Antiviral Agents : Compounds containing trifluoromethyl groups have been investigated for their antiviral properties. For instance, tipranavir, an HIV protease inhibitor, incorporates a trifluoromethylpyridine moiety in its structure, highlighting its significance in drug design .

- FDA-Approved Drugs : A review identified several FDA-approved drugs that contain trifluoromethyl groups, indicating a trend towards utilizing this functional group for enhancing drug efficacy and bioavailability .

Case Study: Environmental Fate Studies

Research has been conducted on the environmental impact and degradation pathways of herbicides containing trifluoromethylpyridines. A study monitored the fate of fluazifop-P-butyl and its degradation products in agricultural soils, providing insights into their environmental persistence and potential ecological effects .

Case Study: Metabolite Identification

A study utilized HPLC-NMR-MS techniques to identify metabolites of 5-trifluoromethylpyridone in hydroponically grown plants. This research aids in understanding how these compounds behave within biological systems and their potential effects on plant health .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Agrochemicals | Herbicides | Fluazifop-butyl |

| Fungicides | Fluazinam | |

| Pharmaceuticals | Antiviral agents | Tipranavir |

| FDA-approved drugs | Various drugs containing TFM groups | |

| Environmental Studies | Fate and degradation studies | Fluazifop-P-butyl |

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine involves its interaction with specific molecular targets. The hydroxy group and the trifluoromethoxyphenyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Trifluoromethoxy vs. Trifluoromethyl : The –OCF₃ group in the target compound increases steric bulk and lipophilicity compared to –CF₃ in 2-Hydroxy-5-(trifluoromethyl)pyridine . This may enhance membrane permeability but reduce aqueous solubility.

- Hydroxyl Group Impact : The –OH group at position 2 enables hydrogen bonding, which is critical for interactions with biological targets (e.g., enzymes or receptors). This feature is shared with analogs like 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol .

- Electron-Withdrawing Effects : Fluorine substituents (e.g., in 2-Fluoro-5-(4-fluorophenyl)pyridine) enhance electronegativity but lack the steric and metabolic stability of –OCF₃ .

Crystallographic Data

Crystal structures of related compounds (e.g., 2-Fluoro-5-(4-fluorophenyl)pyridine) reveal planar pyridine rings with substituents adopting positions that minimize steric clashes . The target compound’s structure could be resolved using SHELX-based refinement, a widely used tool for small-molecule crystallography .

Biological Activity

2-Hydroxy-5-(4-trifluoromethoxyphenyl)pyridine, a heterocyclic compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biological applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxy group at the 2-position and a 4-trifluoromethoxyphenyl group at the 5-position. This unique structure is responsible for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The hydroxy group enhances hydrogen bonding capabilities, while the trifluoromethoxy group influences lipophilicity and electronic properties, which are crucial for binding interactions.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can be pivotal in therapeutic applications.

- Receptor Binding : It may modulate receptor activity, influencing signaling pathways critical in various biological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, suggesting potential use in cancer therapy.

- Antimicrobial Properties : Preliminary assays indicate effectiveness against various bacterial strains, highlighting its potential as an antimicrobial agent.

- Neuropharmacological Effects : The compound may influence neurotransmitter systems, warranting further investigation into its effects on cognitive functions.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Hydroxy-5-(trifluoromethyl)pyridine | Lacks phenyl group | Moderate enzyme inhibition |

| 2-Chloro-5-(trifluoromethyl)pyridine | Contains chloro instead of hydroxy | Reduced reactivity |

| 2-Methoxy-5-(trifluoromethyl)pyridine | Methoxy group present | Different solubility profile |

These comparisons illustrate how structural variations can significantly impact biological activity and reactivity.

Case Studies

- Antitumor Activity : In a study examining the effects on MYC oncogene-driven tumors, this compound was identified as a hit compound during high-throughput screening assays. It demonstrated significant inhibition of tumor cell proliferation at concentrations as low as .

- Neuropharmacological Effects : Another investigation focused on the modulation of α7 nicotinic acetylcholine receptors (nAChRs). The compound exhibited allosteric modulation properties, enhancing receptor activity in the presence of agonists . This suggests potential therapeutic applications in cognitive disorders.

- Antimicrobial Activity : In vitro studies revealed that the compound possesses antibacterial properties against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from to .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.